molecular formula C18H15NO3S B2994882 3-(1,3-Benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid CAS No. 748786-62-1

3-(1,3-Benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid

Cat. No. B2994882
CAS RN: 748786-62-1
M. Wt: 325.38
InChI Key: MZMAWAFRVUUPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid, also known as BMB, is a synthetic compound that belongs to the family of thiazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, biochemistry, and material science.

Scientific Research Applications

Antimicrobial and Molluscicidal Activity

Research on prenylated benzoic acid derivatives, including structures similar to the query compound, shows significant antimicrobial and molluscicidal activities. These compounds have been isolated from natural sources such as Piper aduncum leaves and exhibit potential as bioactive agents against bacteria and mollusks, suggesting possible applications of related benzothiazole compounds in developing natural pesticides or antimicrobial agents (Orjala et al., 1993).

Antioxidant Properties

Phenyl ether derivatives from marine-derived fungi, including structures analogous to the queried compound, have shown strong antioxidant activities. Such compounds can neutralize free radicals, suggesting their potential use in preventing oxidative stress-related diseases or as preservatives in food and cosmetic industries (Lan-lan Xu et al., 2017).

Anticonvulsant and Neuroprotective Effects

N-(Substituted benzothiazol-2-yl)amide derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effects, demonstrating the therapeutic potential of benzothiazole compounds in neurological disorders. These findings suggest the importance of further investigating similar structures for their potential application in treating neurological conditions (M. Hassan et al., 2012).

Antiparasitic Activities

Benzothiazole derivatives have been explored for their in vitro antiparasitic properties against Leishmania infantum and Trichomonas vaginalis, showing promise in the development of new treatments for parasitic infections. This highlights the potential of benzothiazole-based compounds in addressing global health challenges related to parasitic diseases (F. Delmas et al., 2002).

Fluorescent Probes and Sensing Applications

Benzothiazole-based compounds have been utilized as fluorescent probes for sensing pH and metal cations, demonstrating their utility in biochemical and environmental analysis. The high sensitivity and selectivity of these compounds for specific ions or pH changes underscore their potential in analytical chemistry and diagnostic applications (Kiyoshi Tanaka et al., 2001).

properties

IUPAC Name

(E)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-22-15-8-4-2-6-12(15)10-13(11-17(20)21)18-19-14-7-3-5-9-16(14)23-18/h2-10H,11H2,1H3,(H,20,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMAWAFRVUUPQG-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(CC(=O)O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(\CC(=O)O)/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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